1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-23-18(13-17(22-23)14-4-3-5-16(12-14)27-2)19(26)24-10-6-15(7-11-24)25-20-8-9-21-25/h3-5,8-9,12-13,15H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMPMGHVZLDLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(CC3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol. Its structure features a pyrazole ring linked to a piperidine moiety and a triazole group, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. The presence of the triazole and pyrazole rings enhances its ability to inhibit specific pathways associated with inflammation and cancer progression.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target compound showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, often outperforming standard antibiotics like Ciprofloxacin in certain assays .
Anticancer Properties
The anticancer potential of this compound has been explored through in vitro studies. For example, related pyrazole derivatives demonstrated cytotoxic effects on cancer cell lines, including human breast cancer (MCF-7) and colon carcinoma (HCT-116) cells, with IC50 values ranging from 6.2 µM to 43.4 µM . This suggests that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated in several models. The presence of methoxy groups on the phenyl ring is thought to enhance its anti-inflammatory activity by modulating cytokine production and inhibiting key inflammatory pathways .
Study 1: Antimicrobial Efficacy
In a comparative study involving various substituted pyrazoles, the target compound was evaluated for its antimicrobial efficacy using the cup plate diffusion method. The results indicated that it exhibited potent activity against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antifungal agents .
Study 2: Cytotoxicity Against Cancer Cells
Another research effort focused on evaluating the cytotoxic effects of the compound against multiple cancer cell lines. The study found that it inhibited cell proliferation effectively, with notable selectivity towards cancer cells compared to normal cells, highlighting its potential as a therapeutic agent in oncology .
Data Summary
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial and fungal strains by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The compound has shown promise in reducing pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide stimulation. This suggests potential applications in treating inflammatory diseases.
Antitumoral Activity
Recent investigations into structurally related compounds have revealed their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism positions the compound as a candidate for further development in anticancer therapies .
Antiviral Properties
Preliminary studies suggest that the compound may possess antiviral activity, similar to other pyrazole derivatives known for their ability to modulate viral replication pathways .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a β-diketone.
- Attachment of the Methoxyphenyl Group : Involves electrophilic aromatic substitution.
- Piperidine Ring Formation : Synthesized via cyclization reactions involving appropriate amines and aldehydes.
- Coupling of Pyrazole and Piperidine Rings : Often utilizes coupling reagents like EDCI or DCC.
- Triazole Moiety Formation : Achieved through cyclization reactions involving azides or other nitrogen-containing compounds .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated significant inhibition against several strains of bacteria and fungi, highlighting its potential as a therapeutic agent in infectious diseases .
Investigation of Anti-inflammatory Properties
In vitro studies demonstrated that the compound reduced cytokine production in macrophage cultures stimulated with lipopolysaccharide. This suggests a mechanism by which it may exert anti-inflammatory effects, providing a basis for further research into its application in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
Razaxaban (Factor Xa Inhibitor)
- Core Structure : Pyrazole-carboxyamide linked to a benzisoxazole.
- Key Substituents: 3’-Aminobenzisoxazolyl (P1 ligand), trifluoromethyl (P4 moiety).
- Pharmacology : High selectivity for Factor Xa, oral bioavailability, and antithrombotic efficacy.
- Comparison : Unlike the target compound, razaxaban’s benzisoxazole and trifluoromethyl groups enhance permeability and reduce protein binding. The triazole in the target compound may influence selectivity but lacks confirmed activity data .
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d)
- Core Structure : Pyrazole with tetrazole-thioether and phenyl groups.
- Key Substituents : Tetrazolylthio, phenyl.
- Synthesis : Multi-step protocol using 1-methyltetrazole-5-thiol.
- Comparison : The tetrazole-thioether in 6d improves metabolic stability compared to the target’s triazole-piperidine system. Both compounds emphasize heterocyclic diversity, but 6d’s nitrile group may enhance electrophilic reactivity .
Analogues with Triazole Moieties
1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide
- Core Structure : Triazole-carboxamide with pyridinyl and pyrazole groups.
- Key Substituents : 2-Methoxyphenyl, pyridinyl.
- Comparison : The pyridinyl group in this compound may enhance π-π stacking in target binding, while the target’s piperidine-triazole system could offer conformational flexibility. Both share methoxyphenyl groups, suggesting similar lipophilicity .
3-(2-Phenyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyridine-5(2H)-one
- Core Structure: Pyrazolopyridinone fused with a 1,2,4-triazole.
- Key Substituents : Phenyl.
- Synthesis : High-yield (97%) via cyclization.
- The fused pyrazolopyridinone core contrasts with the target’s piperidine linker .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(2H-1,3-triazol-2-yl)piperidine?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Pyrazole Core Formation : Condensation of 1,3-diketones with hydrazines under acidic conditions (e.g., ethanol/acetic acid mixtures) .
- Triazole Incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in analogous triazole-pyrazole hybrids .
- Piperidine Coupling : Amide bond formation between the pyrazole carbonyl and piperidine using coupling agents like EDC/HOBt .
- Key Considerations : Solvent choice (e.g., THF or DMF), reaction temperature (50–100°C), and purification via column chromatography .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., methoxyphenyl, triazole) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification .
- X-ray Crystallography : To resolve dihedral angles between aromatic rings (e.g., pyrazole-methoxyphenyl angle ~16.83°) and hydrogen-bonding patterns .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : Stable under inert atmospheres but sensitive to strong oxidizers. Avoid prolonged exposure to light/moisture .
- Storage : Store at –20°C in amber vials with desiccants. Monitor decomposition via TLC or HPLC for carbonyl group integrity .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole and triazole rings influence biological activity?
- Methodological Answer :
- SAR Studies : Compare analogues with varying substituents (e.g., fluoro vs. methoxy groups) using in vitro assays. For example, fluorinated triazoles in related compounds show enhanced receptor affinity .
- Computational Modeling : Perform docking studies with target proteins (e.g., 5-HT receptors) to assess steric/electronic effects of the 3-methoxyphenyl group .
Q. What experimental strategies resolve contradictions in reported synthetic yields for triazole-pyrazole hybrids?
- Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., CuSO/sodium ascorbate vs. Ru-based systems) and solvents (e.g., DMF vs. THF) to improve CuAAC efficiency .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted azides) and adjust stoichiometry or reaction time .
Q. How can the compound’s pharmacokinetic properties be predicted computationally?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores .
- Metabolic Stability : Simulate cytochrome P450 interactions using Schrödinger’s MetaSite to identify vulnerable sites (e.g., methoxy group demethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
